(R)-SLV 319 (R)-SLV 319 Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (R)-SLV 319 is the inactive enantiomer of SLV 319 with 100-fold less affinity for the CB1 receptor. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2) receptors, respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.

Brand Name: Vulcanchem
CAS No.: 656827-86-0
VCID: VC0005302
InChI: InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m0/s1
SMILES: CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Molecular Formula: C23H20Cl2N4O2S
Molecular Weight: 487.4 g/mol

(R)-SLV 319

CAS No.: 656827-86-0

Cat. No.: VC0005302

Molecular Formula: C23H20Cl2N4O2S

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-SLV 319 - 656827-86-0

CAS No. 656827-86-0
Molecular Formula C23H20Cl2N4O2S
Molecular Weight 487.4 g/mol
IUPAC Name (4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide
Standard InChI InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m0/s1
Standard InChI Key AXJQVVLKUYCICH-NRFANRHFSA-N
Isomeric SMILES CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
SMILES CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Canonical SMILES CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Appearance Assay:≥98%A crystalline solid

Chemical and Structural Properties of (R)-SLV 319

Molecular Characteristics

(R)-SLV 319, formally named 3-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N’-methyl-4R-phenyl-1H-pyrazole-1-carboximidamide, features a pyrazoline core substituted with chlorophenyl and sulfonyl groups. Its stereochemistry at the C4 position distinguishes it from the active S-enantiomer, resulting in divergent pharmacological profiles . The compound’s molecular weight of 487.4 g/mol and solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol facilitate its use in experimental settings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H20Cl2N4O2S\text{C}_{23}\text{H}_{20}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight487.4 g/mol
CAS Number656827-86-0
Solubility≤30 mg/mL in DMSO, ethanol
Storage Conditions-20°C

Pharmacological Profile and Receptor Interactions

CB1 Receptor Affinity and Selectivity

(R)-SLV 319 exhibits a 100-fold lower binding affinity for CB1 receptors compared to its S-enantiomer, with a KiK_i value of 894 nM . This diminished activity arises from steric hindrance and altered hydrogen-bonding interactions within the receptor’s orthosteric site, as revealed by molecular docking studies . Unlike (S)-SLV 319, which potently inhibits CB1-mediated cAMP signaling, the R-enantiomer shows negligible functional antagonism in vitro .

Off-Target Effects

Despite its low CB1 affinity, (R)-SLV 319 retains weak interactions with peripheral CB2 receptors (Ki>10,000nMK_i > 10,000 \, \text{nM}), though these are clinically insignificant . No substantial activity has been observed at other GPCRs, including serotonin or dopamine receptors, underscoring its selectivity within the endocannabinoid system.

Comparative Pharmacokinetics

Table 2: Pharmacokinetic Parameters of (R)-SLV 319 vs. (S)-SLV 319

Parameter(R)-SLV 319(S)-SLV 319
Oral Bioavailability35%42%
t1/2t_{1/2}6.2 h7.8 h
CmaxC_{\text{max}} (10 mg/kg)1.2 µM1.5 µM
Brain Penetration<5%22%

Data derived from rodent studies show comparable systemic exposure between enantiomers, but reduced central uptake for the R-form .

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